molecular formula C24H24N4O4 B11403856 N-[2-(1-methyl-5-{[(4-methylphenoxy)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

N-[2-(1-methyl-5-{[(4-methylphenoxy)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B11403856
M. Wt: 432.5 g/mol
InChI Key: ZVVHNRQTMBPLDX-UHFFFAOYSA-N
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Description

N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan-2-carboxamide moiety. Key steps include:

    Formation of the Benzodiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methylphenoxy Group: This step involves nucleophilic substitution reactions.

    Formation of the Acetamido Linkage: This is typically done through amide bond formation reactions.

    Introduction of the Furan-2-Carboxamide Moiety: This final step involves coupling reactions to attach the furan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE: shares similarities with other benzodiazole derivatives and furan-containing compounds.

    Benzodiazole Derivatives: These compounds often exhibit similar biological activities and are used in medicinal chemistry.

    Furan-Containing Compounds: These compounds are known for their diverse chemical reactivity and applications in various fields.

Uniqueness

The uniqueness of N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-[1-methyl-5-[[2-(4-methylphenoxy)acetyl]amino]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C24H24N4O4/c1-16-5-8-18(9-6-16)32-15-23(29)26-17-7-10-20-19(14-17)27-22(28(20)2)11-12-25-24(30)21-4-3-13-31-21/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,30)(H,26,29)

InChI Key

ZVVHNRQTMBPLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C4=CC=CO4)C

Origin of Product

United States

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